molecular formula C16H14FNO3 B3481731 METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE

METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B3481731
M. Wt: 287.28 g/mol
InChI Key: VETVSRMJDLQWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorophenyl group, an acyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE typically involves the esterification of 2-aminobenzoic acid with methyl alcohol in the presence of an acid catalyst. The fluorophenylacetyl group is introduced through an acylation reaction using 2-fluorophenylacetyl chloride. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol or ethanol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products:

    Oxidation Products: Carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • METHYL 2-{[2-(3-FLUOROPHENYL)ACETYL]AMINO}BENZOATE
  • METHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}BENZOATE
  • METHYL 2-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZOATE

Comparison: METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

methyl 2-[[2-(2-fluorophenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-21-16(20)12-7-3-5-9-14(12)18-15(19)10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETVSRMJDLQWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.